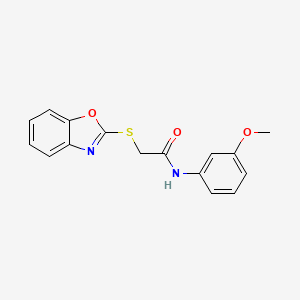

![molecular formula C19H16ClN3O3 B5552303 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide" is a compound that belongs to the class of acetohydrazides, which are known for their diverse chemical reactions and properties. This compound, like its analogs, is synthesized through condensation reactions and is studied for its molecular structure, physical, and chemical properties.

Synthesis Analysis

The synthesis involves condensation reactions where key components like chloro-quinoline and methoxyphenoxy acetate are combined in the presence of suitable catalysts and conditions to form the desired acetohydrazide compound. These synthesis processes are crucial for the development of compounds with potential biological activities (Bingul et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy), providing insights into the spatial arrangement and bonding. The structure often reveals a planar configuration facilitating the formation of stable crystals and intermolecular interactions (Kourat et al., 2020).

Chemical Reactions and Properties

Acetohydrazides undergo various chemical reactions, including with aldehydes to form Schiff bases, which exhibit antimicrobial activities. These reactions are significant for synthesizing derivatives with enhanced biological properties. The chemical properties are characterized by reactivity towards different functional groups and conditions, leading to a wide range of possible derivatives and applications (Ahmed et al., 2006).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are determined through experimental measurements. These properties are essential for understanding the compound's stability, solubility in various solvents, and suitability for further applications. The crystal structure analysis provides detailed information on the molecular geometry, which is crucial for the design of compounds with desired physical and chemical characteristics.

Chemical Properties Analysis

The chemical properties involve the compound's reactivity, stability, and interactions with various chemical agents. Studies on these compounds reveal their potential as corrosion inhibitors, indicating their ability to form stable complexes with metals and protect them from corrosion in acidic mediums. This application is particularly valuable in industrial settings where corrosion resistance is crucial (Yadav et al., 2015).

Scientific Research Applications

Nonlinear Optical Properties

Hydrazones, including those structurally related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide, have been synthesized and their third-order nonlinear optical properties investigated. These compounds exhibit significant two-photon absorption at specific wavelengths, suggesting potential applications in optical device technologies such as optical limiters and switches (Naseema et al., 2010).

Anti-Cancer Activity

A series of biologically active hydrazide compounds incorporating a quinoline moiety has been developed, showing promise as anti-cancer agents. Certain derivatives significantly reduced the viability of neuroblastoma and breast adenocarcinoma cancer cells, indicating their potential in cancer therapeutics (Bingul et al., 2016).

Chemosensors

Derivatives structurally related to N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide have been utilized as chemosensors. For example, certain compounds have been developed as dual-functional chemosensors for detecting ions like Al3+ and Cu2+ under aqueous conditions, demonstrating their application in environmental monitoring and biological studies (Yang et al., 2015).

Corrosion Inhibition

Acetohydrazides, similar to the compound , have been studied for their role as corrosion inhibitors for mild steel in acidic solutions. These studies reveal that such compounds effectively inhibit corrosion, highlighting their importance in the protection of metals in industrial applications (Yadav et al., 2015).

Safety and Hazards

properties

IUPAC Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c1-25-16-8-4-5-9-17(16)26-12-18(24)23-21-11-14-10-13-6-2-3-7-15(13)22-19(14)20/h2-11H,12H2,1H3,(H,23,24)/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDADOYYXGOBDKU-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)

![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)

![5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5552289.png)

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)